(4-Bromo-benzylidene)-naphthalen-1-YL-amine
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Overview
Description
(4-Bromo-benzylidene)-naphthalen-1-YL-amine is an organic compound that features a bromobenzylidene group attached to a naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzylidene)-naphthalen-1-YL-amine typically involves the condensation reaction between 4-bromobenzaldehyde and naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzylidene)-naphthalen-1-YL-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-Bromo-benzylidene)-naphthalen-1-YL-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of (4-Bromo-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets. The compound can inhibit quorum sensing and biofilm formation in certain bacterial species, making it a potential candidate for antimicrobial applications . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial communication systems.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Bromo-benzylidene)-naphthalen-1-YL-amine include:
- (Naphthalen-1-yloxy)-acetic acid benzylidene derivatives
- 2-((4-Bromo-benzylidene)-amino)-3-(1H-indol-3-yl)-propionic acid methyl ester .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromobenzylidene group and a naphthylamine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the fields of antimicrobial research and materials science.
Properties
CAS No. |
116401-74-2 |
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Molecular Formula |
C17H12BrN |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12BrN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
InChI Key |
ZKTOXVZLKHNPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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